molecular formula C16H9N2Na3O10S3 B1593482 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt CAS No. 50880-65-4

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt

Cat. No.: B1593482
CAS No.: 50880-65-4
M. Wt: 554.4 g/mol
InChI Key: GLLLQTBFKJTGJH-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt is a synthetic organic compound commonly used as a yellow dye in various industries. 6 in the food industry. This compound is characterized by its bright yellow color and is used in a variety of applications, including food coloring, textile dyeing, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

  • Diazotization: 4-aminobenzenesulfonic acid is diazotized using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrite.

  • Azo Coupling: The diazo compound is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is typically carried out in an alkaline medium to facilitate the coupling process.

  • Isolation and Purification: The resulting dye is isolated as the sodium salt and dried to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. The process involves the use of large reactors and controlled reaction conditions to ensure consistent quality and yield. The dye is then purified and dried using industrial equipment to achieve the desired purity and form.

Chemical Reactions Analysis

Types of Reactions: The compound primarily undergoes azo coupling reactions, but it can also participate in other types of reactions such as oxidation and reduction.

Common Reagents and Conditions:

  • Azo Coupling: Sodium nitrite, hydrochloric acid or sulfuric acid, and an alkaline medium.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite.

Major Products Formed:

  • Azo Coupling Products: Various azo dyes with different substituents on the naphthalene ring.

  • Oxidation Products: Oxidized forms of the dye, which may have altered color properties.

  • Reduction Products: Reduced forms of the dye, which may exhibit different solubility and stability.

Chemistry:

  • pH Indicator: The compound is used as a pH indicator in various chemical experiments due to its color change properties with pH variations.

  • Analytical Reagent: It is used in analytical chemistry for detecting and quantifying specific ions or compounds.

Biology:

  • Fluorescent Labeling: The compound is used in biological research for fluorescent labeling of cells and tissues.

  • Staining Agent: It is employed as a staining agent in histology and cytology to visualize cellular structures.

Medicine:

  • Diagnostic Reagent: The compound is used in diagnostic tests to detect specific biomolecules or pathogens.

  • Drug Delivery: It is explored for use in drug delivery systems due to its ability to bind to certain biological targets.

Industry:

  • Textile Dyeing: The compound is widely used in the textile industry for dyeing fabrics and producing vibrant yellow colors.

  • Food Coloring: It is approved for use as a food additive to color various food products, including beverages, candies, and baked goods.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets and pathways. The azo group in the compound is responsible for its color properties and its ability to bind to certain biological molecules. The exact mechanism of action may vary depending on the specific application, but it generally involves the formation of stable complexes with target molecules.

Comparison with Similar Compounds

  • FD&C Yellow No: . 5 (Tartrazine): Another synthetic yellow dye used in food and textiles.

  • Acid Yellow 23: A similar azo dye used in various industrial applications.

  • Sunset Yellow FCF: A yellow azo dye used in food coloring and other applications.

Uniqueness: 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt is unique in its specific chemical structure and the presence of both sulfonic acid and hydroxyl groups, which contribute to its distinct color properties and reactivity. Its ability to act as a pH indicator and its use in various scientific research applications set it apart from other similar compounds.

Properties

IUPAC Name

trisodium;3-hydroxy-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O10S3.3Na/c19-16-14(31(26,27)28)8-9-7-12(30(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)29(20,21)22;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLQTBFKJTGJH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N2Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068594
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50880-65-4
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050880654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 3-hydroxy-4-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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